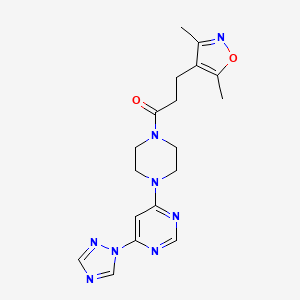

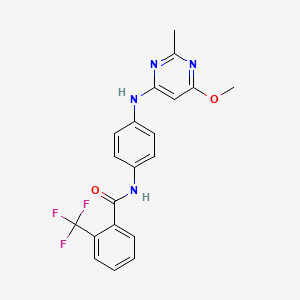

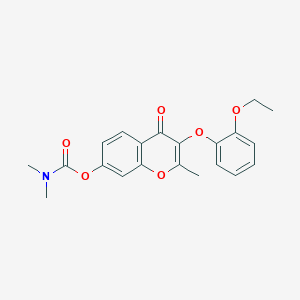

![molecular formula C10H11N3O2 B3005136 3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707361-67-8](/img/structure/B3005136.png)

3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C10H11N3O2 . It is a substance used in the field of chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Molecular Structure Analysis

The molecular structure of “3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Regioselective Synthesis: Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, closely related to 3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, can be synthesized regioselectively. This includes the synthesis of 1- and 4-substituted derivatives, offering insights into tunable regioselectivity based on functional groups (Drev et al., 2014).

- Reactivity for Derivative Formation: The reactivity of similar compounds has been explored for the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which have potential as benzodiazepine receptor ligands (Bruni et al., 1994).

- One-Step Synthesis Approaches: Efficient synthetic approaches for pyrazolo[4,3-d]pyrimidines, a related class, have been reported, which could inform synthesis strategies for 3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives (Reddy et al., 2005).

Biological and Pharmacological Potential

- Antimicrobial Activity: Recent studies have focused on synthesizing novel pyrazolo[1,5-a]pyrimidines to evaluate their antimicrobial activity and RNA polymerase inhibitory potential, which can be relevant for 3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Abdallah & Elgemeie, 2022).

- Cytotoxic Activity: Pyrazolo[1,5-a]pyrimidine derivatives have shown potential in cytotoxic activities, suggesting possible applications in cancer research (Garaeva et al., 1988).

Safety And Hazards

According to the Safety Data Sheet, “3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” should be handled with care. It is recommended to avoid contact with skin and eyes, and to use personal protective equipment. In case of accidental ingestion or inhalation, it is advised to seek medical attention .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

3-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)8-4-12-13-5-7(10(14)15)3-11-9(8)13/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIGOGULCGKIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=CC(=CN2N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

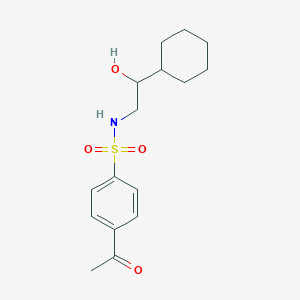

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

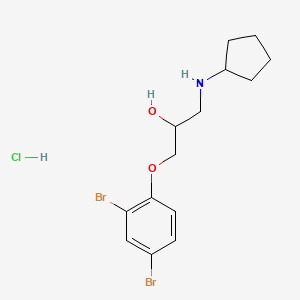

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

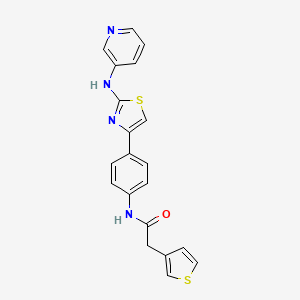

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)